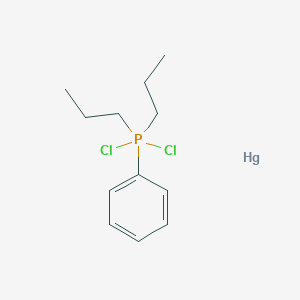
3-(4-Chlorophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a chemical compound that belongs to the class of pyrazolium salts. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group, two ethyl groups, and a methyl group, with an iodide ion as the counterion. Pyrazolium salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of 4-chlorophenylhydrazine with an appropriate diketone or aldehyde under acidic conditions to form the pyrazole ring. The resulting pyrazole is then quaternized with an alkylating agent, such as ethyl iodide, to introduce the ethyl groups and form the pyrazolium salt. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or acetonitrile, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as halides, cyanides, or thiolates.
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydropyrazoles using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium halides or potassium cyanide in polar solvents (e.g., acetone or DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazolium salts with different anions.
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazoles.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of ionic liquids and as a precursor for the synthesis of functionalized materials.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and cycloadditions.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
3-(4-Chlorophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide can be compared with other pyrazolium salts and related compounds:
3-(4-Bromophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
3-(4-Chlorophenyl)-1,5-dimethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide: Similar structure but with methyl groups instead of ethyl groups, which may influence its solubility and interaction with biological targets.
3-(4-Chlorophenyl)-1,5-diethyl-2,3-dihydro-1H-pyrazol-1-ium iodide: Lacks the methyl group, which may alter its chemical properties and reactivity.
Propriétés
Numéro CAS |
61592-20-9 |
|---|---|
Formule moléculaire |
C14H20ClIN2 |
Poids moléculaire |
378.68 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1,5-diethyl-2-methyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C14H19ClN2.HI/c1-4-13-10-14(16(3)17(13)5-2)11-6-8-12(15)9-7-11;/h6-10,14H,4-5H2,1-3H3;1H |
Clé InChI |
CNOLLWSOSILFHU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(N([NH+]1CC)C)C2=CC=C(C=C2)Cl.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


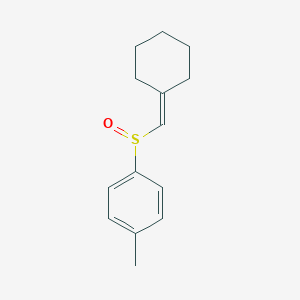
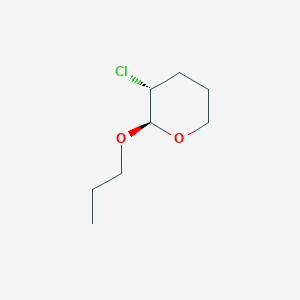
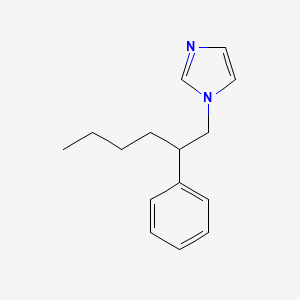
![benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol](/img/structure/B14585149.png)
![4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14585155.png)
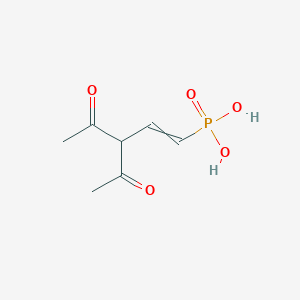
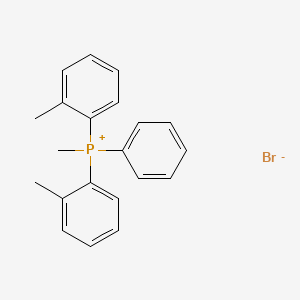
![[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene](/img/structure/B14585181.png)
![Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14585188.png)

![Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-](/img/structure/B14585197.png)
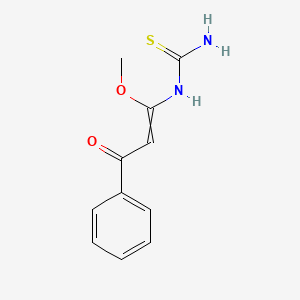
![[Cyclopent-4-ene-1,3-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14585199.png)
